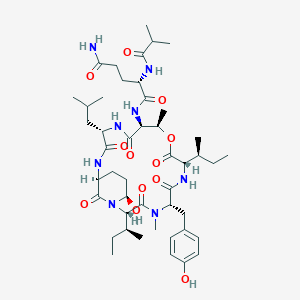
Klk7/ela2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of LM-030 involves multiple steps, including the formation of a cyclic peptide structure. The synthetic route typically starts with the preparation of the linear peptide, followed by cyclization under specific conditions to form the desired cyclic structure. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites. Industrial production methods for LM-030 are still under development, with a focus on optimizing yield and purity while minimizing production costs .
Chemical Reactions Analysis
LM-030 undergoes various chemical reactions, including:
Oxidation: LM-030 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents into the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
LM-030 has a wide range of scientific research applications:
Chemistry: In chemistry, LM-030 is used as a model compound to study the inhibition of serine proteases and to develop new synthetic methodologies for cyclic peptides.
Biology: In biological research, LM-030 is used to investigate the role of kallikrein-related peptidase 7 and epidermal elastase 2 in skin physiology and pathology.
Medicine: LM-030 is being developed as a therapeutic agent for Netherton Syndrome and other skin disorders. It has shown promise in preclinical and clinical studies for its ability to restore skin barrier function and reduce inflammation.
Industry: In the pharmaceutical industry, LM-030 serves as a lead compound for the development of new drugs targeting serine proteases .
Mechanism of Action
LM-030 exerts its therapeutic effects by inhibiting the activities of kallikrein-related peptidase 7 and epidermal elastase 2. These enzymes play crucial roles in the degradation of skin barrier proteins. By inhibiting these enzymes, LM-030 helps to restore the integrity of the skin barrier, reduce inflammation, and improve overall skin health. The molecular targets of LM-030 include the active sites of kallikrein-related peptidase 7 and epidermal elastase 2, where it binds and prevents their enzymatic activities .
Comparison with Similar Compounds
LM-030 is unique in its dual inhibition of kallikrein-related peptidase 7 and epidermal elastase 2. Similar compounds include:
BPR277: Another name for LM-030, highlighting its dual inhibitory properties.
KLK7 Inhibitors: Compounds that specifically inhibit kallikrein-related peptidase 7 but may not affect epidermal elastase 2.
ELA2 Inhibitors: Compounds that specifically inhibit epidermal elastase 2 but may not affect kallikrein-related peptidase 7. LM-030’s uniqueness lies in its ability to target both enzymes simultaneously, offering a more comprehensive therapeutic approach for conditions like Netherton Syndrome
Properties
CAS No. |
1122484-55-2 |
|---|---|
Molecular Formula |
C46H72N8O12 |
Molecular Weight |
929.1 g/mol |
IUPAC Name |
(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-2,8-bis[(2S)-butan-2-yl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-(2-methylpropanoylamino)pentanediamide |
InChI |
InChI=1S/C46H72N8O12/c1-11-25(7)36-46(65)66-27(9)37(52-40(59)30(17-19-34(47)56)48-39(58)24(5)6)43(62)50-32(21-23(3)4)41(60)49-31-18-20-35(57)54(44(31)63)38(26(8)12-2)45(64)53(10)33(42(61)51-36)22-28-13-15-29(55)16-14-28/h13-16,23-27,30-33,35-38,55,57H,11-12,17-22H2,1-10H3,(H2,47,56)(H,48,58)(H,49,60)(H,50,62)(H,51,61)(H,52,59)/t25-,26-,27+,30-,31-,32-,33-,35+,36-,37-,38-/m0/s1 |
InChI Key |
QZEXRDYEZBKQHM-FYLONYLUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=C(C=C3)O)C)[C@@H](C)CC)O)CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)C(C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)C(C)CC)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















